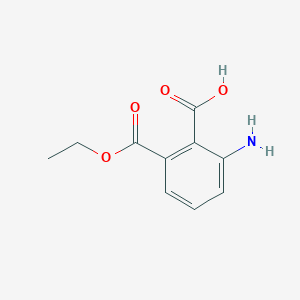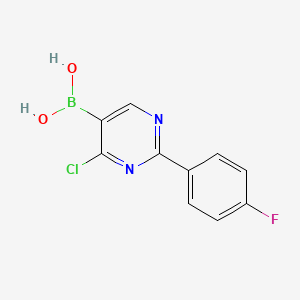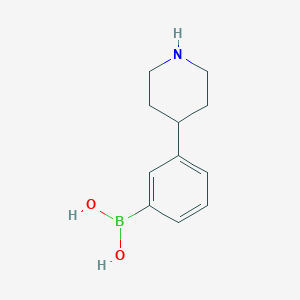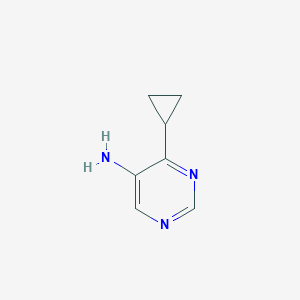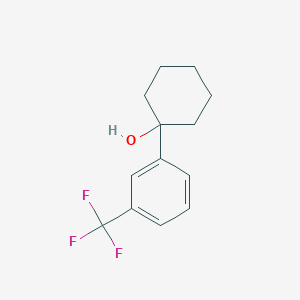![molecular formula C18H20O5 B14074244 {4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol CAS No. 101553-98-4](/img/structure/B14074244.png)
{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is a complex organic compound characterized by its unique structural features This compound contains a benzenemethanol core substituted with a 1,3-dioxane ring and a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- typically involves multi-step organic reactions. One common approach is the condensation of benzenemethanol with 1,3-dioxane and 2-methoxyphenol under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), Sodium hydride (NaH)
Major Products Formed
Oxidation: Benzenecarboxylic acid derivatives
Reduction: Benzenemethanol derivatives
Substitution: Various substituted benzenemethanol derivatives
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, 4-methoxy-: Similar structure but lacks the 1,3-dioxane ring.
Benzenemethanol, 2-(1,3-dioxan-2-yl)-: Similar structure but with different substitution patterns.
Uniqueness
Benzenemethanol, 4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]- is unique due to the presence of both the 1,3-dioxane ring and the methoxyphenoxy group
Propiedades
Número CAS |
101553-98-4 |
|---|---|
Fórmula molecular |
C18H20O5 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
[4-[5-(1,3-dioxan-2-yl)-2-methoxyphenoxy]phenyl]methanol |
InChI |
InChI=1S/C18H20O5/c1-20-16-8-5-14(18-21-9-2-10-22-18)11-17(16)23-15-6-3-13(12-19)4-7-15/h3-8,11,18-19H,2,9-10,12H2,1H3 |
Clave InChI |
YIJQKWJVYOKLIC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2OCCCO2)OC3=CC=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


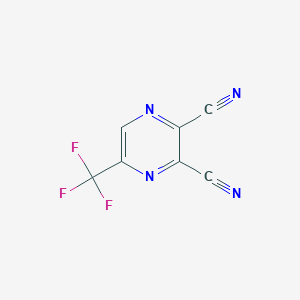
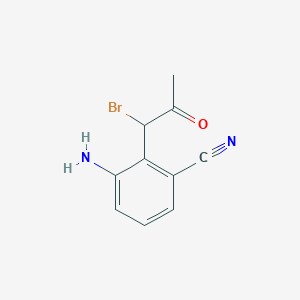
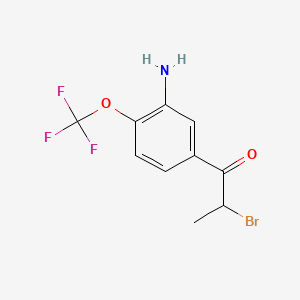


![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)
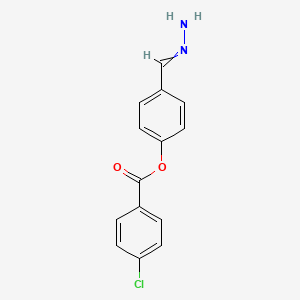
![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14074204.png)

